Cas no 17258-52-5 (3-(3-methylbutoxy)aniline)

3-(3-methylbutoxy)aniline 化学的及び物理的性質
名前と識別子
-
- 3-(3-methylbutoxy)aniline
- CTK6A8017
- 3-Isopentyloxy-anilin
- 3-(3-Methyl-butoxy)-anilin
- 3-(3-methylbutoxy)-benzenamine
- 3-(3-methylbutoxy)phenylamine
- SureCN10187328
- AC1Q1PGN
- ARONIS023708
- 3-(ISOPENTYLOXY)ANILINE
- AGN-PC-013PGW
- CTK6A8017; 3-Isopentyloxy-anilin; 3-(3-Methyl-butoxy)-anilin; 3-(3-methylbutoxy)-benzenamine; 3-(3-methylbutoxy)phenylamine; SureCN10187328; AC1Q1PGN; ARONIS023708; 3-(ISOPENTYLOXY)ANILINE; AGN-PC-013PGW;
- AKOS000150766
- AB01328900-02
- G33832
- Z239604758
- NCGC00337603-01
- CS-0251672
- DTXSID10586380
- SCHEMBL10187328
- 17258-52-5
- EN300-55710
- STL068935
-
- MDL: MFCD06800852
- インチ: InChI=1S/C11H17NO/c1-9(2)6-7-13-11-5-3-4-10(12)8-11/h3-5,8-9H,6-7,12H2,1-2H3
- InChIKey: HIZQGOGXVNCCEG-UHFFFAOYSA-N
- SMILES: CC(C)CCOC1=CC=CC(=C1)N
計算された属性
- 精确分子量: 179.131014166g/mol
- 同位素质量: 179.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 136
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 35.2Ų
3-(3-methylbutoxy)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-55710-0.05g |
3-(3-methylbutoxy)aniline |
17258-52-5 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
TRC | M295218-250mg |
3-(3-methylbutoxy)aniline |
17258-52-5 | 250mg |
$ 250.00 | 2022-06-04 | ||
Enamine | EN300-55710-0.5g |
3-(3-methylbutoxy)aniline |
17258-52-5 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
Enamine | EN300-55710-10.0g |
3-(3-methylbutoxy)aniline |
17258-52-5 | 95.0% | 10.0g |
$1101.0 | 2025-03-21 | |
Enamine | EN300-55710-0.1g |
3-(3-methylbutoxy)aniline |
17258-52-5 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
Enamine | EN300-55710-5.0g |
3-(3-methylbutoxy)aniline |
17258-52-5 | 95.0% | 5.0g |
$743.0 | 2025-03-21 | |
1PlusChem | 1P019Y66-10g |
3-(3-methylbutoxy)aniline |
17258-52-5 | 95% | 10g |
$1423.00 | 2024-06-19 | |
1PlusChem | 1P019Y66-50mg |
3-(3-methylbutoxy)aniline |
17258-52-5 | 95% | 50mg |
$105.00 | 2025-03-04 | |
1PlusChem | 1P019Y66-500mg |
3-(3-methylbutoxy)aniline |
17258-52-5 | 95% | 500mg |
$264.00 | 2025-03-04 | |
Aaron | AR019YEI-2.5g |
3-(3-methylbutoxy)aniline |
17258-52-5 | 95% | 2.5g |
$717.00 | 2025-02-08 |
3-(3-methylbutoxy)aniline 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
3-(3-methylbutoxy)anilineに関する追加情報
3-(3-Methylbutoxy)Aniline
The compound 3-(3-methylbutoxy)aniline (CAS No. 17258-52-5) is a versatile aromatic amine derivative with significant applications in various chemical industries. This compound, also referred to as N-(3-methylbutoxy)-benzeneamine, is characterized by its unique chemical structure, which combines an aniline moiety with a substituted ether group. The molecule's structure consists of a benzene ring substituted with an amino group (-NH₂) at the para position relative to the ether group (-O-CH₂-C(CH₃)₂). This configuration imparts distinctive electronic and steric properties, making it suitable for a wide range of chemical reactions and applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-(3-methylbutoxy)aniline through various routes, including nucleophilic aromatic substitution and coupling reactions. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate these reactions under mild conditions. These methods not only enhance the yield but also improve the purity of the final product, making it more viable for industrial-scale production.
The compound's electronic properties make it an excellent candidate for applications in organic electronics and material science. For instance, studies have shown that 3-(3-methylbutoxy)aniline can be used as a precursor for synthesizing conductive polymers and organic semiconductors. These materials exhibit promising electrical properties, which are critical for applications in flexible electronics, light-emitting diodes (LEDs), and photovoltaic devices.
In the pharmaceutical industry, 3-(3-methylbutoxy)aniline has been investigated as a potential lead compound for drug development. Its ability to act as a chelating agent and its capacity to form stable complexes with metal ions have been explored in the context of designing novel anti-inflammatory and anticancer agents. Recent research has highlighted its role in modulating cellular signaling pathways, offering new avenues for therapeutic intervention.
The steric bulk introduced by the 3-methylbutoxy group also makes 3-(3-methylbutoxy)aniline an attractive substrate for asymmetric catalysis. Enantioselective synthesis of this compound has been achieved using chiral ligands, enabling the production of enantiopure derivatives with potential applications in chiral resolution and asymmetric synthesis.
Moreover, 3-(3-methylbutoxy)aniline has found utility in agrochemicals, particularly as a precursor for herbicides and fungicides. Its ability to inhibit key enzymes involved in plant metabolism has been leveraged to develop environmentally friendly agricultural chemicals that minimize adverse effects on non-target species.
Recent studies have also focused on the environmental fate and toxicity of 3-(3-methylbutoxy)aniline. Researchers have investigated its biodegradation pathways under aerobic and anaerobic conditions, as well as its potential impact on aquatic ecosystems. These studies aim to ensure that its use aligns with sustainable practices and regulatory standards.
In summary, 3-(3-methylbutoxy)aniline (CAS No. 17258-52-5) is a multifaceted compound with diverse applications across various fields. Its unique chemical properties, coupled with advancements in synthetic methods and application development, continue to expand its role in modern chemistry and material science.
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